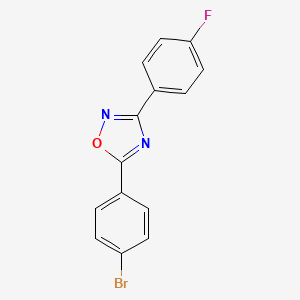
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-cancer drug, but its potential has been recognized in other areas of scientific research as well.
作用機序
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits several protein kinases that are involved in tumor growth and progression. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, this compound 43-9006 can block tumor growth and progression.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit tumor cell proliferation, induce tumor cell apoptosis (programmed cell death), and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound 43-9006 has also been used in preclinical and clinical studies, which provides a wealth of data on its efficacy and safety.
However, this compound 43-9006 also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It can also have off-target effects on other protein kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new derivatives and analogs of this compound 43-9006 that have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, this compound 43-9006 may have potential applications in other areas of scientific research, such as inflammation and autoimmune diseases.
合成法
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-bromoaniline with 4-ethoxybenzoyl chloride to yield 3-bromo-N-(4-ethoxyphenyl)benzamide. The second step involves the reaction of this intermediate product with methylsulfonyl chloride to yield N-(3-bromophenyl)-N-(4-ethoxyphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of this product with glycine to yield this compound, or this compound 43-9006.
科学的研究の応用
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases that are involved in tumor growth and progression, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound 43-9006 has been used in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-16-9-7-14(8-10-16)19-17(21)12-20(25(2,22)23)15-6-4-5-13(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJOQXQAYEYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)




![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
